Cas no 13560-37-7 (1-(1,1-diphenylprop-1-en-2-yl)-4-methoxybenzene)

1-(1,1-diphenylprop-1-en-2-yl)-4-methoxybenzene structure
13560-37-7 structure
Product Name:1-(1,1-diphenylprop-1-en-2-yl)-4-methoxybenzene
CAS-nummer:13560-37-7
MF:C22H20O
MW:300.393606185913
CID:1243863
PubChem ID:254886
Update Time:2025-04-20

1-(1,1-diphenylprop-1-en-2-yl)-4-methoxybenzene Chemische en fysische eigenschappen

Naam en identificatie

    • 1-(1,1-diphenylprop-1-en-2-yl)-4-methoxybenzene
    • CTK0I0743
    • 1,1-Diphenyl-2-(4-methoxyphenyl)propene
    • 1,1-diphenyl-2-(p-methoxyphenyl)propene
    • UNII-VY57A259PK
    • 1.1-Diphenyl-2-(4-methoxy-phenyl)-propen-(1)
    • KST-1B0722
    • C15179
    • AC1L5R7B
    • NSC79611
    • AC1Q587C
    • 1.1-Diphenyl-2-&lt
    • 4-methoxy-phenyl&gt
    • -propen-(1)
    • 1.1-Diphenyl-2-methyl-2-(4-methoxyphenyl)-aethylen
    • AR-1B4706
    • CTK0I0743; 1,1-Diphenyl-2-(4-methoxyphenyl)propene; 1,1-diphenyl-2-(p-methoxyphenyl)propene; UNII-VY57A259PK; 1.1-Diphenyl-2-(4-methoxy-phenyl)-propen-(1); KST-1B0722; C15179; AC1L5R7B; NSC79611; AC1Q587C; 1.1-Diphenyl-2-< 4-methoxy-phenyl> -propen-(1); 1.1-Diphenyl-2-methyl-2-(4-methoxyphenyl)-aethylen; AR-1B4706;
    • CHEBI:79697
    • ANISOLE, P-(1-METHYL-2,2-DIPHENYLVINYL)-
    • BENZENE, 1-METHOXY-4-(1-METHYL-2,2-DIPHENYLETHENYL)-
    • VY57A259PK
    • NSC 79611
    • Q27148827
    • BENZENE, 1,1'-(2-(4-METHOXYPHENYL)-1-PROPENYLIDENE)BIS-
    • NSC-79611
    • 1-METHOXY-4-(1-METHYL-2,2-DIPHENYLETHENYL)-BENZENE
    • DTXSID90159475
    • p-(1-Methyl-2,2-diphenylvinyl)anisole
    • 13560-37-7
    • Inchi: 1S/C22H20O/c1-17(18-13-15-21(23-2)16-14-18)22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16H,1-2H3
    • InChI-sleutel: DRHOGPTXUWEFCO-UHFFFAOYSA-N
    • LACHT: O(C)C1C=CC(=CC=1)/C(/C)=C(\C1C=CC=CC=1)/C1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 300.1515
  • Monoisotopische massa: 300.151
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 4
  • Complexiteit: 357
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 6.7
  • Topologisch pooloppervlak: 9.2Ų

Experimentele eigenschappen

  • Dichtheid: 1.061
  • Kookpunt: 414°C at 760 mmHg
  • Vlampunt: 168.2°C
  • Brekindex: 1.598
  • PSA: 9.23
  • LogboekP: 5.67420
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